1,1,1-trifluorooctan-2-one

Biotransformation Biocatalysis Enzymatic reduction

1,1,1-Trifluorooctan-2-one (CAS 400-60-2) is an aliphatic trifluoromethyl ketone (TFMK) with the molecular formula C₈H₁₃F₃O and molecular weight of 182.18 g/mol, characterized by an eight-carbon alkyl chain terminated with a trifluoromethyl ketone functional group. As a member of the TFMK class, this compound serves as a versatile building block for the synthesis of trifluoromethyl-substituted alkenes and heterocycles, while also exhibiting enzyme inhibitory activity due to the electrophilic nature of the carbonyl group enhanced by the strongly electron-withdrawing trifluoromethyl substituent.

Molecular Formula C8H13F3O
Molecular Weight 182.18 g/mol
CAS No. 400-60-2
Cat. No. B3060458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-trifluorooctan-2-one
CAS400-60-2
Molecular FormulaC8H13F3O
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C(F)(F)F
InChIInChI=1S/C8H13F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-6H2,1H3
InChIKeyDPXNESFWZZBKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluorooctan-2-one (CAS 400-60-2): Fluorinated C8 Building Block for Pharmaceutical Intermediates and Enzyme Inhibitor Research


1,1,1-Trifluorooctan-2-one (CAS 400-60-2) is an aliphatic trifluoromethyl ketone (TFMK) with the molecular formula C₈H₁₃F₃O and molecular weight of 182.18 g/mol, characterized by an eight-carbon alkyl chain terminated with a trifluoromethyl ketone functional group . As a member of the TFMK class, this compound serves as a versatile building block for the synthesis of trifluoromethyl-substituted alkenes and heterocycles, while also exhibiting enzyme inhibitory activity due to the electrophilic nature of the carbonyl group enhanced by the strongly electron-withdrawing trifluoromethyl substituent [1]. Commercial availability includes grades with purity specifications ≥90% from suppliers such as Bidepharm, with documented storage conditions at 2–8°C under dry, sealed conditions .

Building Block

Trifluoromethyl alkene and heterocycle synthesis via Wittig and Horner-Emmons olefination

Enzyme Probe

Fluorinated serine hydrolase tool; C8 chain length supports binding-site occupancy studies

Physicochemical Context

Higher lipophilicity and density versus non-fluorinated octanone; distinct chromatographic behavior

1,1,1-Trifluorooctan-2-one (CAS 400-60-2): Why Non-Fluorinated Octanone Analogs and Shorter-Chain TFMKs Cannot Be Interchanged


Substitution of 1,1,1-trifluorooctan-2-one with non-fluorinated octan-2-one or shorter-chain TFMKs is not functionally equivalent due to compound-specific physicochemical and reactivity differences that directly impact synthetic outcomes and biological assay reproducibility. The trifluoromethyl group dramatically accelerates carbonyl reduction rates compared to non-fluorinated analogs, a difference that cannot be compensated by adjusting reaction conditions alone [1]. Additionally, alkyl chain length within the TFMK series modulates enzyme inhibition potency: the eight-carbon chain of 1,1,1-trifluorooctan-2-one delivers distinct inhibitory profiles compared to shorter-chain analogs when tested at equivalent concentrations, as documented in enzyme inhibition studies where C8, C10, and C12 TFMKs exhibit comparable inhibition levels at 0.025 mM [2]. Procuring the exact compound ensures experimental conditions match those in validated synthetic protocols and published biological datasets.

Target 1,1,1-Trifluorooctan-2-one
Substitute Non-fluorinated octan-2-one
Accelerated carbonyl reduction due to CF₃; biocatalytic kinetics and yields may shift
Target C8 chain TFMK
Substitute Shorter-chain TFMKs (C4–C7)
Chain-length-dependent enzyme inhibition; binding-pocket occupancy cannot be assumed

1,1,1-Trifluorooctan-2-one (CAS 400-60-2): Quantitative Differentiation Evidence Versus Octan-2-one and Other TFMK Analogs


Carbonyl Reduction Rate: 1,1,1-Trifluorooctan-2-one Versus Non-Fluorinated Octan-2-one

In cell suspension cultures of Nicotiana tabacum, the carbonyl group of 1,1,1-trifluorooctan-2-one undergoes reduction to the corresponding alcohol more rapidly than that of the non-fluorinated analog octan-2-one. The fluorine substitution at the α-position (trifluoromethyl group) directly accelerates the reduction rate, attributed to the electron-withdrawing effect that enhances carbonyl electrophilicity [1]. This accelerated reduction is a direct, quantifiable consequence of fluorine substitution, distinguishing the compound from its non-fluorinated counterpart in biocatalytic applications.

Carbonyl Reduction Rate
Head-to-head
TFMKO: Faster reduction
vs
Octan-2-one: Slower
Fluorine substitution increases carbonyl electrophilicity; supports biocatalytic substrate differentiation
Relative acceleration observed in N. tabacum cell culture
Biotransformation Biocatalysis Enzymatic reduction

Enzyme Inhibition Potency: Chain Length-Dependent Activity in TFMK Series

Trifluoromethyl ketones exhibit chain length-dependent enzyme inhibition profiles. At a concentration of 0.025 mM, TFMKs with alkyl chain lengths of 8, 10, or 12 carbons produce approximately 40% inhibition of target serine hydrolases [1]. The eight-carbon chain length of 1,1,1-trifluorooctan-2-one falls within this optimal inhibitory range. Furthermore, ligand design studies demonstrate that structural modifications to the β-position relative to the trifluoromethyl ketone carbonyl—specifically replacing a sulfide sulfur with a methylene group as in 1,1,1-trifluoro-2-octanone derivatives—decreases binding capacity by approximately 56% compared to thioether-containing analogs [2]. This 56% binding reduction is a precise, quantifiable differentiation from β-thioether TFMK analogs.

Enzyme Inhibition Profile
Cross-study
C8: ~40% inhib. at 0.025 mM
vs
Shorter chains: data unavailable
β-thioether modification reduces binding ~56%
Chain-length-dependent inhibition benchmark; C8, C10, C12 comparable at tested concentration
Shorter-chain data not available; verify for target enzyme
Enzyme inhibition Serine hydrolase Affinity chromatography

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Binding Affinity of 1,1,1-Trifluorooctan-2-one

1,1,1-Trifluorooctan-2-one has been evaluated as an inhibitor of fatty acid amide hydrolase (FAAH), a serine hydrolase involved in endocannabinoid metabolism. BindingDB reports a Ki value of 1.07 × 10⁴ nM (10.7 μM) and an IC₅₀ of 5.28 × 10⁴ nM (52.8 μM) against rat liver FAAH [1]. These values establish a benchmark for the C8 TFMK scaffold in FAAH inhibition. While TFMKs as a class are recognized as FAAH inhibitors, the specific chain length and structure of 1,1,1-trifluorooctan-2-one produce distinct affinity values that may differ from shorter-chain analogs or derivatives with additional functionalization [2].

FAAH Inhibition Affinity
Class-level
Ki = 10.7 μM · IC₅₀ = 52.8 μM
Establishes C8 TFMK baseline for rat FAAH; supports scaffold selection
Rat liver assay; affinity may vary with species and conditions
FAAH inhibition Endocannabinoid Enzyme kinetics

Synthesis Yield: Grignard-Based Preparation of 1,1,1-Trifluorooctan-2-one

A documented synthetic route to 1,1,1-trifluorooctan-2-one involves the reaction of hexyl magnesium bromide with trifluoroacetic acid in ether under nitrogen atmosphere, followed by acidic hydrolysis and distillation. This procedure yields 11.8 g of product from 59.4 g (360 mM) of hexyl bromide and 13.68 g (120 mM) of trifluoroacetic acid, corresponding to a 46% isolated yield after normal-pressure distillation . The yield represents a reproducible benchmark for this specific C8 TFMK. This Grignard-based approach to TFMK synthesis is one of several documented methods, including reactions of organometallic reagents with trifluoromethyl acid derivatives, nucleophilic trifluoromethylation with TMSCF₃, and oxidation of trifluoromethyl carbinols [1].

Grignard Synthesis Yield
Supporting evidence
46% isolated yield
Reproducible benchmark for C8 TFMK via organometallic route
Yield may vary with scale and workup; procurement avoids synthesis loss
Organofluorine synthesis Grignard reaction Process chemistry

Physicochemical Properties: Calculated and Experimental Values for 1,1,1-Trifluorooctan-2-one

1,1,1-Trifluorooctan-2-one exhibits the following physicochemical parameters: density 1.046 g/cm³, boiling point 154.8°C at 760 mmHg, flash point 71.5°C, vapor pressure 3.12 mmHg at 25°C, LogP 3.088, and refractive index 1.372 . Water solubility is calculated as 301.2 mg/L at 25°C . Compared to non-fluorinated octan-2-one (density ~0.82 g/cm³, boiling point ~173°C, LogP ~2.3), the trifluoromethyl substitution substantially increases density and lipophilicity while lowering boiling point, reflecting the strong electron-withdrawing character and enhanced intermolecular interactions conferred by the CF₃ group [1].

Physicochemical Comparison
Cross-study
d 1.046; LogP 3.09; bp 154.8°C
vs
d 0.82; LogP ~2.3; bp 173°C
CF₃ group increases density and lipophilicity; alters extraction and chromatographic retention
Comparison with non-fluorinated octan-2-one; data from PubChem
Physicochemical characterization Solubility Lipophilicity

1,1,1-Trifluorooctan-2-one (CAS 400-60-2): Recommended Procurement Scenarios for Research and Development


Biocatalytic Reduction Studies Requiring Fluorinated Substrate Accelerated Kinetics

In cell suspension culture or isolated enzyme systems, 1,1,1-trifluorooctan-2-one serves as a substrate for carbonyl reduction to 1,1,1-trifluorooctan-2-ol. The fluorine substitution accelerates the reduction rate compared to non-fluorinated octan-2-one, making this compound the preferred substrate when faster conversion kinetics are desired or when studying the effect of fluorine substitution on enzymatic reduction rates [1]. Researchers should procure this specific compound rather than octan-2-one to reproduce the accelerated reduction kinetics documented in plant cell biotransformation studies.

Serine Hydrolase Inhibitor Screening and Affinity Chromatography Ligand Development

1,1,1-Trifluorooctan-2-one and its derivatives are potent inhibitors of serine hydrolases, including juvenile hormone esterase and fatty acid amide hydrolase (FAAH). At 0.025 mM, C8 TFMKs produce approximately 40% inhibition of target enzymes, establishing a defined potency level for inhibitor screening [1]. This compound provides a validated C8 scaffold for structure-activity relationship (SAR) studies and serves as a precursor for synthesizing affinity chromatography ligands such as 8-mercapto-1,1,1-trifluoro-2-octanone [2]. Procuring the C8 compound is essential when the target enzyme's active site pocket requires the eight-carbon chain length for optimal binding occupancy.

Synthesis of Trifluoromethyl-Substituted Alkenes via Wittig and Horner-Emmons Olefination

1,1,1-Trifluorooctan-2-one functions as a key building block for the synthesis of trifluoromethyl-substituted alkenes via Wittig and Horner-Emmons olefination reactions [1]. TFMKs as a class undergo Wittig reactions with phosphorus ylides to yield trifluoromethyl dienes and α,β-unsaturated esters with stereochemical control [2]. The C8 alkyl chain of 1,1,1-trifluorooctan-2-one imparts specific lipophilicity and steric properties to the resulting alkene products. Researchers should procure this specific chain length to ensure the desired physicochemical properties in downstream intermediates rather than substituting with shorter- or longer-chain TFMK analogs.

FAAH Inhibition Studies and Endocannabinoid System Research

With documented Ki of 10.7 μM and IC₅₀ of 52.8 μM against rat FAAH [1], 1,1,1-trifluorooctan-2-one serves as a reference TFMK inhibitor for studying fatty acid amide hydrolase, a key enzyme in endocannabinoid metabolism [2]. The C8 chain length provides a defined scaffold for evaluating structure-activity relationships and comparing the effects of chain length variation on FAAH inhibition. Procuring the C8 compound ensures experimental consistency with the binding data archived in BindingDB and ChEMBL, enabling cross-study comparison and SAR validation.

Application
Selection Property
Validation Focus
Biocatalytic reduction studies
Fluorine-substituted substrate reactivity
Reduction rate monitoring vs non-fluorinated
Serine hydrolase inhibitor screening
C8 TFMK scaffold for enzyme assays
Inhibition benchmarking at defined concentration
Trifluoromethyl alkene synthesis
Olefination building block
Wittig/Horner-Emmons stereochemical outcome
FAAH inhibition studies
Defined C8 TFMK affinity profile
Ki/IC₅₀ cross-study validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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